molecular formula C9H17NO B13304688 3-(2-Cyclobutylethoxy)azetidine

3-(2-Cyclobutylethoxy)azetidine

Katalognummer: B13304688
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: NXMFZXDOYOTXTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Cyclobutylethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This reaction typically proceeds under photochemical conditions, often requiring specific wavelengths of light to initiate the cycloaddition process .

Industrial Production Methods

Industrial production methods for azetidines often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) has been shown to rapidly provide bis-functionalized azetidines .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Cyclobutylethoxy)azetidine can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of azetidines include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine N-oxides, while reduction reactions may produce azetidine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-Cyclobutylethoxy)azetidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(2-Cyclobutylethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure imparts significant ring strain, which can be exploited in various chemical reactions. For example, the strain-release ring-opening of azabicyclo[1.1.0]butane drives the equilibrium of the Brook rearrangement, facilitating the formation of functionalized azetidines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Cyclobutylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis, medicinal chemistry, and materials science.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

3-(2-cyclobutylethoxy)azetidine

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)4-5-11-9-6-10-7-9/h8-10H,1-7H2

InChI-Schlüssel

NXMFZXDOYOTXTC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CCOC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.